tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is a fluorinated organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a tetrahydropyridine ring structure. Its unique chemical structure makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the use of fluorinated reagents and specific reaction conditions to introduce the fluorine atoms into the molecule. One common synthetic route involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying the effects of fluorine substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: Similar in structure but with a hydroxyl group instead of a tetrahydropyridine ring.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains an oxo group instead of a tetrahydropyridine ring. These compounds share some structural similarities but differ in their functional groups and chemical properties, making this compound unique in its own right.
Properties
Molecular Formula |
C10H15F2NO2 |
---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-2,6-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13-6-4-5-10(11,12)7-13/h4-5H,6-7H2,1-3H3 |
InChI Key |
VJKOSCYGPGLZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1)(F)F |
Origin of Product |
United States |
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